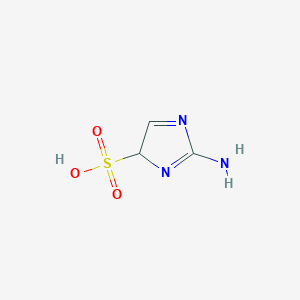![molecular formula C9H12FN3O4 B12834214 4-Amino-1-[5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one CAS No. 3874-33-7](/img/structure/B12834214.png)
4-Amino-1-[5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-1-(5-(fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a synthetic compound that features a pyrimidine ring substituted with an amino group and a tetrahydrofuran ring with fluoromethyl and dihydroxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-(5-(fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluoromethyl group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the tetrahydrofuran ring: This can be accomplished through intramolecular cyclization reactions.
Introduction of the amino group: This step typically involves nucleophilic substitution reactions using ammonia or amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening methods to identify optimal reaction conditions and the use of continuous flow reactors to scale up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-1-(5-(fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4-amino-1-(5-(fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-amino-1-(5-(fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The fluoromethyl and dihydroxy groups can form hydrogen bonds with target proteins, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-4-(5-(fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyrimidine
- 4-amino-1-(5-(chloromethyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one
- 4-amino-1-(5-(fluoromethyl)-3,4-dihydroxyfuran-2-yl)pyrimidin-2(1H)-one
Uniqueness
4-amino-1-(5-(fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one is unique due to the presence of both fluoromethyl and dihydroxy groups on the tetrahydrofuran ring, which can enhance its reactivity and potential biological activity compared to similar compounds.
Propriétés
Numéro CAS |
3874-33-7 |
|---|---|
Formule moléculaire |
C9H12FN3O4 |
Poids moléculaire |
245.21 g/mol |
Nom IUPAC |
4-amino-1-[5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O4/c10-3-4-6(14)7(15)8(17-4)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16) |
Clé InChI |
OVPXKFCFXHIHBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CF)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trisodium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12834133.png)
![7-chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12834139.png)
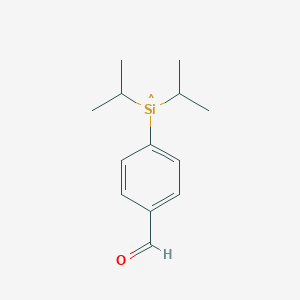
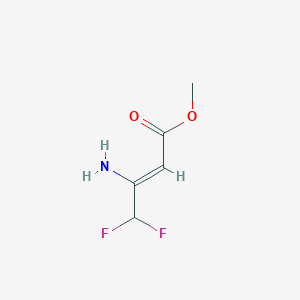
![Tetrahydro-2H-pyran-4-yl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12834147.png)
![1-(9-Azabicyclo[6.1.0]non-9-yl)-2,2,2-trifluoroethanone](/img/structure/B12834149.png)
![tert-Butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12834150.png)
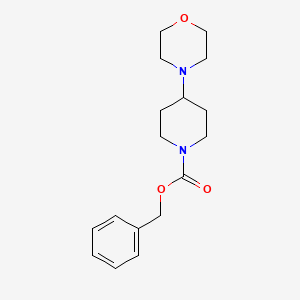
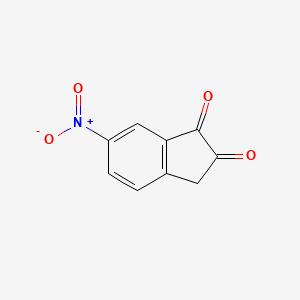

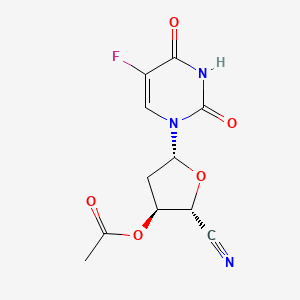
![Methyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B12834189.png)

